N-(benzenesulfonyl)benzamide N-(benzenesulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 3559-04-4
VCID: VC21080672
InChI: InChI=1S/C13H11NO3S/c15-13(11-7-3-1-4-8-11)14-18(16,17)12-9-5-2-6-10-12/h1-10H,(H,14,15)
SMILES: C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2
Molecular Formula: C13H11NO3S
Molecular Weight: 261.3 g/mol

N-(benzenesulfonyl)benzamide

CAS No.: 3559-04-4

Cat. No.: VC21080672

Molecular Formula: C13H11NO3S

Molecular Weight: 261.3 g/mol

* For research use only. Not for human or veterinary use.

N-(benzenesulfonyl)benzamide - 3559-04-4

Specification

CAS No. 3559-04-4
Molecular Formula C13H11NO3S
Molecular Weight 261.3 g/mol
IUPAC Name N-(benzenesulfonyl)benzamide
Standard InChI InChI=1S/C13H11NO3S/c15-13(11-7-3-1-4-8-11)14-18(16,17)12-9-5-2-6-10-12/h1-10H,(H,14,15)
Standard InChI Key ZBGWAJQUDSCDPB-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2
SMILES C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2

Introduction

Chemical Structure and Identity

Molecular Structure and Identification

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of N-(benzenesulfonyl)benzamide follows similar principles to those established for other sulfonamide-based compounds. A common synthetic route involves the reaction between benzenesulfonyl chloride and benzamide under basic conditions to facilitate nucleophilic attack by the amide nitrogen on the sulfonyl group . This reaction typically requires careful control of temperature and pH to optimize yields and minimize side reactions. An alternative approach involves the formation of the benzamide component first, followed by sulfonylation with an appropriate benzenesulfonyl donor . The synthesis often employs suitable solvents such as dichloromethane or tetrahydrofuran to ensure proper dissolution of reactants and facilitate the reaction. Purification methods typically include recrystallization from appropriate solvent systems or column chromatography to obtain the pure compound.

Reaction Mechanisms and Optimization

The formation of N-(benzenesulfonyl)benzamide proceeds via a nucleophilic substitution mechanism where the nitrogen atom of benzamide acts as a nucleophile attacking the electrophilic sulfur atom of benzenesulfonyl chloride . This reaction generates hydrogen chloride as a byproduct, necessitating the presence of a base such as sodium hydroxide or triethylamine to neutralize the acid and drive the reaction toward completion. The reactivity of the amide nitrogen is relatively low compared to amine nitrogens, making it necessary to enhance its nucleophilicity through basic conditions or activation of the sulfonyl component. Temperature control is crucial during this process, as excessive heat can lead to side reactions or decomposition of the product. Researchers have implemented various modifications to improve yield and purity, including the use of phase-transfer catalysts, microwave-assisted synthesis, and flow chemistry techniques. These optimizations aim to address challenges such as competing O-sulfonylation, hydrolysis of the starting materials, and difficulties in product isolation.

Structural Characterization

Spectroscopic Analysis

N-(benzenesulfonyl)benzamide exhibits characteristic spectroscopic profiles that aid in its identification and structural confirmation. In infrared spectroscopy, the compound displays distinctive absorption bands for the sulfonyl group (approximately 1350-1150 cm⁻¹ for asymmetric and symmetric S=O stretching), carbonyl stretching (approximately 1680-1630 cm⁻¹), and N-H stretching (approximately 3250-3070 cm⁻¹) . The ¹H NMR spectrum typically shows signals for aromatic protons in the range of 7.0-8.0 ppm, with the N-H proton appearing as a broad singlet at approximately 9.0-10.0 ppm depending on the solvent used. The ¹³C NMR spectrum reveals characteristic signals for the carbonyl carbon (approximately 165-170 ppm) and aromatic carbons (120-140 ppm) . Mass spectrometry analysis confirms the molecular weight of 261.30 g/mol with fragmentation patterns that typically involve cleavage of the S-N bond and loss of the benzoyl group, providing additional structural information.

Crystallographic Data

Chemical Reactivity

Functional Group Reactivity

The reactivity of N-(benzenesulfonyl)benzamide is largely determined by its functional groups, particularly the sulfonamide and amide moieties. The sulfonamide N-H bond exhibits moderate acidity (pKa approximately 9-10), allowing for deprotonation under mild basic conditions to form the corresponding anion, which can serve as a nucleophile in various reactions . The electrophilic character of the sulfonyl group makes it susceptible to nucleophilic attack, particularly under strongly basic or acidic conditions. The amide carbonyl function presents typical amide reactivity, showing resistance to hydrolysis under mild conditions but susceptibility to cleavage under harsh acidic or basic environments. The aromatic rings can undergo electrophilic aromatic substitution reactions, with the electron-withdrawing nature of the adjacent functional groups influencing their reactivity patterns. These chemical properties collectively determine the compound's stability under various conditions and its potential for derivatization in synthetic applications.

Modification Strategies

Comparative Analysis with Related Compounds

Comparison with Benzanilide

N-(benzenesulfonyl)benzamide shares structural similarities with benzanilide (N-phenylbenzamide, C13H11NO), but differs significantly in its physicochemical properties due to the presence of the sulfonyl group . Benzanilide has a molecular weight of 197.23 g/mol, approximately 64 g/mol less than N-(benzenesulfonyl)benzamide, reflecting the absence of the sulfonyl group . Thermochemical studies indicate distinctive differences in reaction enthalpies; for instance, the reaction of benzoyl halides with aniline to form benzanilide shows enthalpy values of -39.7 ± 0.5 kcal/mol (with benzoyl iodide) and -38.6 ± 0.2 kcal/mol (with benzoyl bromide) . The molecular geometry also differs significantly; while benzanilide features a direct connection between the amide nitrogen and the phenyl ring, N-(benzenesulfonyl)benzamide has a tetrahedral sulfonyl group creating a different spatial arrangement and bond angles. These structural differences result in distinct crystalline packing arrangements, solubility profiles, and hydrogen bonding networks, which ultimately influence their respective chemical behaviors and potential applications.

N-Benzylbenzamide Derivatives

N-benzylbenzamide derivatives represent another class of compounds structurally related to N-(benzenesulfonyl)benzamide, with significant differences in their chemical properties and biological activities. N-benzylbenzamide compounds feature a methylene (-CH2-) linkage between the nitrogen and one phenyl ring, creating greater rotational freedom compared to the more rigid sulfonamide linkage in N-(benzenesulfonyl)benzamide . Recent research has demonstrated that N-benzylbenzamide derivatives exhibit promising activity as selective sub-nanomolar butyrylcholinesterase inhibitors, with potential applications in treating advanced Alzheimer's disease . These compounds show IC50 values ranging from picomolar to nanomolar concentrations and demonstrate neuroprotective effects in oxidative damage models . In contrast, the sulfonamide linkage in N-(benzenesulfonyl)benzamide provides a different electronic distribution and hydrogen bonding profile, potentially offering distinct biological interactions. The comparative analysis of these related scaffolds provides valuable insights for medicinal chemists seeking to optimize compounds for specific therapeutic targets through rational structure modification.

Biological Activities and Applications

Industrial and Synthetic Applications

Research Developments and Future Directions

Recent Research Findings

Recent research involving N-(benzenesulfonyl)benzamide and structurally related compounds has expanded our understanding of their potential applications and chemical behavior. Studies on benzenesulfonamide analogues have established their efficacy as NLRP3 inflammasome inhibitors, with lead compounds demonstrating IC50 values as low as 0.42 ± 0.080 μM . This research has highlighted the critical role of substituents on the benzamide moiety in determining inhibitory potency, while modifications on the sulfonamide portion are generally well-tolerated . Crystallographic investigations have provided detailed insights into the three-dimensional structure of sulfonamide compounds, revealing important information about bond lengths, angles, and packing arrangements that influence their physical properties and reactivity . The development of synthetic methodologies, including one-pot approaches for preparing N-substituted benzenesulfonamides, has streamlined access to these compounds and their derivatives . These findings collectively contribute to a deeper understanding of N-(benzenesulfonyl)benzamide's chemical behavior and provide a foundation for further exploration of its potential applications.

Future Research Perspectives

The future research landscape for N-(benzenesulfonyl)benzamide presents several promising directions for exploration and development. Expanded structure-activity relationship studies could systematically investigate the effects of various substituents on both aromatic rings to optimize properties for specific applications . Computational approaches, including molecular docking and dynamics simulations, may provide insights into the binding modes of N-(benzenesulfonyl)benzamide and its derivatives with potential biological targets, guiding rational design of more potent and selective compounds. Development of green and sustainable synthetic methods for N-(benzenesulfonyl)benzamide production represents another important research avenue, potentially employing catalytic approaches, flow chemistry, or biocatalysis to improve efficiency and reduce environmental impact. Investigation of the compound's potential applications beyond pharmaceuticals, such as in materials science, catalysis, or as building blocks for supramolecular assemblies, could reveal new and unexpected uses. Additionally, more detailed mechanistic studies of reactions involving N-(benzenesulfonyl)benzamide would enhance our understanding of its chemical behavior and reactivity patterns, potentially leading to novel transformations and applications in organic synthesis.

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